(Z)-4-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid
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Overview
Description
(Z)-4-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a thioxothiazolidinone ring, a bromobenzylidene group, and a benzoic acid moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid typically involves multiple steps, starting with the preparation of the thioxothiazolidinone core. This can be achieved through the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions. The bromobenzylidene group is then introduced via a condensation reaction with 4-bromobenzaldehyde. Finally, the benzoic acid moiety is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to fully understand its pharmacological effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value chemicals.
Mechanism of Action
The mechanism of action of (Z)-4-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzylidene group may facilitate binding to hydrophobic pockets, while the thioxothiazolidinone ring can interact with nucleophilic sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid
- 4-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid
- 4-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid
Uniqueness
(Z)-4-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is unique due to the presence of the bromobenzylidene group, which can significantly influence its reactivity and biological activity compared to its chlorinated, fluorinated, or methylated analogs. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain biological targets.
Properties
IUPAC Name |
4-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrNO3S2/c18-12-5-1-10(2-6-12)9-14-15(20)19(17(23)24-14)13-7-3-11(4-8-13)16(21)22/h1-9H,(H,21,22)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CODGPSBKOVDAHN-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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